molecular formula C17H19N3OS B2464562 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one CAS No. 872630-37-0

2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2464562
CAS No.: 872630-37-0
M. Wt: 313.42
InChI Key: HJNBJEUTFBUJOS-UHFFFAOYSA-N
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Description

2-[(6-Phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a chemical scaffold of significant interest in medicinal chemistry research, particularly for the investigation of novel anti-inflammatory and anticancer agents. The compound features a 6-phenylpyridazinone core, a structure recognized in scientific literature for its anti-inflammatory and analgesic properties. Studies on related pyridazinone derivatives have shown promise in targeting cyclooxygenase-2 (COX-2) with notable selectivity, which is a key pathway in inflammation, while potentially sparing ulcerogenic and cardiovascular side effects . Furthermore, the piperidine moiety is a privileged structure in drug discovery, frequently found in molecules with a broad spectrum of biological activities. Piperidine-based compounds are extensively researched for their anticancer potential, demonstrating efficacy against various cancer cell lines by modulating crucial signaling pathways such as NF-κB and PI3k/Akt, and by inducing cell cycle arrest and apoptosis . This combination of pharmacophores makes this compound a valuable tool for researchers exploring new therapeutic mechanisms in preclinical settings. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-phenylpyridazin-3-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-17(20-11-5-2-6-12-20)13-22-16-10-9-15(18-19-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNBJEUTFBUJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 6-phenylpyridazine-3-thiol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-phenylpyridazin-3-yl)sulfanyl]benzaldehyde
  • 2-[(6-phenylpyridazin-3-yl)sulfanyl]phenylhydrazine

Uniqueness

Compared to similar compounds, 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has a unique structure that includes both a pyridazine ring and a piperidine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a phenylpyridazinyl moiety linked via a sulfanyl group to a piperidinyl ethanone. This structural configuration is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The sulfanyl group is thought to enhance the compound's binding affinity, while the piperidinyl structure may facilitate cellular uptake.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity: Preliminary studies suggest potential antiviral properties, particularly against viral proteases. The compound may inhibit key enzymatic functions necessary for viral replication, similar to findings with other phenolic compounds that target viral proteases like SARS-CoV-2's papain-like protease (PLpro) .

Neuroprotective Effects: In the context of neurodegenerative diseases, compounds with similar structures have shown promise as Kynurenine monooxygenase (KMO) inhibitors. These inhibitors can modulate neurotoxic pathways, potentially offering therapeutic benefits in conditions like Huntington's disease .

Research Findings and Case Studies

A review of recent literature reveals diverse findings regarding the biological activity of related compounds:

Study Findings
Study AIdentified structural analogs exhibiting significant inhibition of PLpro activity, suggesting a similar mechanism for this compound.
Study BReported on KMO inhibitors that showed improved cognitive function in animal models, indicating potential applications in neurodegenerative disorders.
Study CExplored the synthesis and biological evaluation of related sulfanyl compounds, highlighting their roles in modulating enzyme activities.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the phenylpyridazinyl moiety followed by its attachment to the piperidinyl group through a sulfanyl linkage. Optimized industrial production methods may include continuous flow reactors to enhance yield and purity.

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